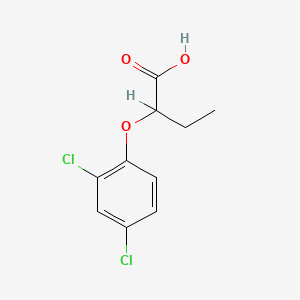

2-(2,4-Dichlorophenoxy)butanoic acid

Description

The exact mass of the compound 2-(2,4-Dichlorophenoxy)butanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65099. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(2,4-Dichlorophenoxy)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-Dichlorophenoxy)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O3/c1-2-8(10(13)14)15-9-4-3-6(11)5-7(9)12/h3-5,8H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCOVXKWQTYUMNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201035006 | |

| Record name | 2-(2,4-Dichlorophenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201035006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6956-86-1 | |

| Record name | 2-(2,4-Dichlorophenoxy)butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6956-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 2-(2,4-dichlorophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006956861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6956-86-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65099 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2,4-Dichlorophenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201035006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 2-(2,4-Dichlorophenoxy)butanoic acid

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(2,4-Dichlorophenoxy)butanoic Acid

Abstract

This technical guide provides a comprehensive framework for the synthesis and detailed analytical characterization of 2-(2,4-Dichlorophenoxy)butanoic acid, a member of the phenoxyalkanoic acid class of compounds. This class is renowned for its potent herbicidal activity, acting as synthetic auxins that disrupt normal plant growth processes in broadleaf weeds. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality of experimental choices and self-validating protocols. We will explore a robust synthetic route based on the Williamson ether synthesis and detail a suite of spectroscopic and chromatographic techniques essential for unequivocal structural confirmation and purity assessment.

Introduction and Scientific Context

2-(2,4-Dichlorophenoxy)butanoic acid belongs to the family of chlorophenoxy herbicides, which were among the first selective organic herbicides developed.[1] Its structural analogues, such as 2,4-D (2,4-Dichlorophenoxyacetic acid) and Dichlorprop (2-(2,4-Dichlorophenoxy)propanoic acid), are widely used to control broadleaf weeds in agriculture and turf management.[2] These compounds function as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA).[3] At concentrations exceeding normal physiological levels, they induce uncontrolled and unsustainable growth, ultimately leading to plant death.[2][4][5][6]

The core structure consists of a 2,4-dichlorinated phenol ring linked via an ether bond to the alpha-carbon of butanoic acid. This alpha-carbon is a chiral center, meaning the compound exists as two enantiomers.[2][3][7] In related phenoxypropionic herbicides like Dichlorprop, it has been established that only the (R)-enantiomer possesses significant herbicidal activity.[2][3][8]

This guide focuses on a reproducible laboratory-scale synthesis and the rigorous characterization required to confirm the identity, structure, and purity of the final product, ensuring its suitability for further biological or environmental studies.

Synthesis Methodology: A Validated Approach

The most reliable and versatile method for preparing phenoxyalkanoic acids is the Williamson ether synthesis .[9][10][11][12] This SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[10][11] Our protocol is adapted from established procedures for synthesizing structurally similar herbicides.[13][14]

The overall reaction is as follows:

Sources

- 1. EP0334595A2 - Synthesis of 2-(4-hydroxyphenoxy)alkanoic acids - Google Patents [patents.google.com]

- 2. Dichlorprop - Wikipedia [en.wikipedia.org]

- 3. Dichlorprop-P (Ref: BAS 044H) [sitem.herts.ac.uk]

- 4. prepchem.com [prepchem.com]

- 5. Dichlorprop | C9H8Cl2O3 | CID 8427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US4035416A - Process for making phenoxyalkanoic acids - Google Patents [patents.google.com]

- 7. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]

- 8. Dichlorprop-P | C9H8Cl2O3 | CID 119435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 13. CN101302150A - Synthesis method of 2- (2, 4-dichlorophenoxy) propionic acid - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

Introduction: Situating a Niche Compound within a Major Herbicide Family

An In-Depth Technical Guide to the Chemical Properties of 2-(2,4-Dichlorophenoxy)butanoic Acid for Research Applications

2-(2,4-Dichlorophenoxy)butanoic acid belongs to the phenoxyalkanoic acid class of compounds, a group renowned for its profound impact on agriculture and plant science. While its close structural analog, 4-(2,4-dichlorophenoxy)butanoic acid (2,4-DB), is a widely used pro-herbicide, 2-(2,4-dichlorophenoxy)butanoic acid is a more specialized molecule.[1][2] Its key distinguishing feature is the attachment of the dichlorophenoxy group at the second carbon (C2) of the butanoic acid chain. This placement creates a chiral center, meaning the molecule exists as two non-superimposable mirror images (enantiomers).

This guide provides a comprehensive technical overview of the core chemical properties of 2-(2,4-Dichlorophenoxy)butanoic acid. For researchers, understanding its stereochemistry, synthesis, analytical characterization, and predicted biological activity is paramount. We will draw upon established knowledge of its analogs, such as 2,4-DB and the propanoic acid variant Dichlorprop (2,4-DP), to build a robust scientific profile, while clearly delineating inferred properties from established data. This approach provides the necessary context for designing new experiments, developing analytical methods, or exploring novel applications for this specific chiral molecule.

Molecular Structure and Identification

The precise identity and structure of a compound are the foundation of all subsequent research. The key structural feature of 2-(2,4-Dichlorophenoxy)butanoic acid is the chiral carbon at the C2 position, which dictates its stereochemical properties.

Caption: Structure of 2-(2,4-Dichlorophenoxy)butanoic acid with chiral center (C*).

Table 1: Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-(2,4-Dichlorophenoxy)butanoic acid | - |

| Molecular Formula | C₁₀H₁₀Cl₂O₃ | [3][4] |

| Molar Mass | 249.09 g/mol | [1][2] |

| CAS Number | 3403-51-8 | - |

| Synonyms | 2,4-DB-2-isomer, Dichlorprop-butanoic acid | - |

Note: While the molecular formula and mass are identical to its 4-isomer (2,4-DB), the CAS number and properties differ.

Stereochemistry: The Criticality of Enantiomers

The presence of a stereocenter at C2 means the compound exists as (R)-2-(2,4-dichlorophenoxy)butanoic acid and (S)-2-(2,4-dichlorophenoxy)butanoic acid. In the realm of synthetic auxin herbicides, biological activity is almost always enantiomer-specific. For the closely related Dichlorprop (2,4-DP), the (R)-enantiomer is the herbicidally active form, while the (S)-enantiomer is largely inactive. It is therefore a highly credible hypothesis that the (R)-enantiomer of 2-(2,4-dichlorophenoxy)butanoic acid is the biologically active stereoisomer. Any research into its herbicidal or plant-growth-regulating effects must either use an enantiomerically pure form or account for the presence of a 50% inactive component in a racemic mixture.

Physicochemical Properties

The physical properties of the molecule dictate its solubility, stability, and environmental fate. These are governed by the interplay between the polar carboxylic acid group and the nonpolar dichlorophenyl ring.

Table 2: Physicochemical Data (with comparison to 4-isomer)

| Property | 2-(2,4-Dichlorophenoxy)butanoic acid | 4-(2,4-Dichlorophenoxy)butanoic acid (2,4-DB) | Causality |

|---|---|---|---|

| Appearance | Colorless to off-white crystals (predicted) | Colorless to white crystals[1][5] | The solid-state packing of the phenoxyalkanoic acid structure. |

| Melting Point | Data not readily available | 117-120 °C[1][4] | The C2 isomer may have a different melting point due to differences in crystal lattice energy. |

| Water Solubility | Low (predicted) | 46 mg/L[1] | The hydrophobic aromatic ring dominates, but solubility increases significantly in alkaline water as the carboxylate salt is formed. |

| pKa | ~4.6 (estimated) | 4.56 (Predicted)[4] | The electron-withdrawing nature of the phenoxy group has a minor effect on the acidity of the carboxylic acid. |

| Reactivity | An organic acid that neutralizes bases.[4] | An organic acid that neutralizes bases.[4] | The carboxylic acid group readily undergoes deprotonation in the presence of a base to form water-soluble salts. |

Synthesis and Chemical Reactivity

General Synthetic Pathway: Williamson Ether Synthesis

A robust and logical method for synthesizing this compound is the Williamson ether synthesis. This well-established reaction provides a clean route to the ether linkage. The causality behind this choice is its reliability and the commercial availability of the starting materials.

Protocol 1: Two-Step Synthesis

-

Esterification of Starting Material: 2-Bromobutanoic acid is first converted to its ethyl ester (ethyl 2-bromobutanoate) using ethanol under acidic catalysis. This protects the carboxylic acid, preventing it from interfering with the subsequent base-mediated reaction.

-

Ether Formation: 2,4-Dichlorophenol is deprotonated with a base (e.g., sodium hydride or potassium carbonate) in an aprotic polar solvent (e.g., acetone or DMF) to form the highly nucleophilic 2,4-dichlorophenoxide anion.

-

Nucleophilic Substitution: Ethyl 2-bromobutanoate is added to the phenoxide solution. The phenoxide displaces the bromide ion via an Sₙ2 reaction to form ethyl 2-(2,4-dichlorophenoxy)butanoate.

-

Hydrolysis: The resulting ester is hydrolyzed to the final carboxylic acid product using either acidic or basic conditions, followed by acidification to precipitate the final product.

-

Purification and Validation: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water). The identity and purity are then confirmed by melting point analysis, NMR, and mass spectrometry to validate the success of the synthesis.

Caption: General workflow for the synthesis of the target compound.

Spectroscopic and Analytical Characterization

Confirming the structure and quantifying the compound in complex matrices requires robust analytical techniques. HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this class of molecules due to its high sensitivity and selectivity.[6][7]

Predicted Spectroscopic Signatures

-

¹H NMR: Expect characteristic signals for the aromatic protons on the dichlorophenyl ring (a doublet, a doublet of doublets, and another doublet), signals for the ethyl group protons (a quartet and a triplet), a multiplet for the methine proton at C2, and a triplet for the terminal methyl group.

-

IR Spectroscopy: Key peaks would include a strong, broad absorption around 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid, a sharp C=O stretch around 1700 cm⁻¹, and C-O-C stretching for the ether linkage around 1250 cm⁻¹. The NIST database for the 4-isomer can provide a reference for the dichlorophenoxy moiety's signals.[8]

-

Mass Spectrometry: Under electron ionization (EI), expect a molecular ion peak (M⁺) at m/z 248/250/252, showing the characteristic isotopic pattern for two chlorine atoms.[9][10] Common fragmentation would involve cleavage of the ether bond. In electrospray ionization (ESI) negative mode, the dominant ion will be the deprotonated molecule [M-H]⁻ at m/z 247/249.

Protocol 2: Quantitative Analysis by HPLC-MS/MS

This protocol is adapted from established methods for analyzing related phenoxy herbicides in environmental samples.[6][11]

-

Sample Preparation (e.g., Water Sample):

-

To a 10 mL water sample, add an internal standard.

-

Acidify the sample to pH < 3 with formic acid. This ensures the analyte is in its neutral, less polar form, which is crucial for efficient extraction.

-

Perform solid-phase extraction (SPE) using a suitable cartridge (e.g., Oasis MCX). The acidic conditions promote retention of the analyte on the sorbent.

-

Wash the cartridge to remove interferences.

-

Elute the analyte with an appropriate solvent like acetonitrile/methanol.

-

-

LC Separation:

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient: A typical gradient would start at high aqueous content and ramp up to high organic content to elute the analyte.

-

Injection Volume: 10-40 µL.

-

-

MS/MS Detection:

-

Ionization Mode: Electrospray Ionization (ESI), Negative. This is the optimal choice for detecting acidic compounds as they readily form [M-H]⁻ ions.

-

Scan Type: Multiple Reaction Monitoring (MRM). This provides superior selectivity and sensitivity by monitoring a specific precursor ion to product ion transition.

-

MRM Transition (Predicted): Precursor ion (Q1): m/z 247; Product ion (Q3): m/z 161 (corresponding to the 2,4-dichlorophenoxide fragment).

-

Caption: Standard analytical workflow for herbicide residue analysis.

Biological Activity and Mechanism of Action

The herbicidal action of phenoxyalkanoic acids is rooted in their ability to function as synthetic mimics of the natural plant hormone auxin (indole-3-acetic acid).[12][13]

-

Mimicking Auxin: At the molecular level, 2-(2,4-Dichlorophenoxy)butanoic acid is expected to bind to auxin receptors, such as the TIR1/AFB protein complex.[13] This binding event initiates a signaling cascade that is normally tightly regulated.

-

Uncontrolled Growth: Unlike natural auxin, synthetic auxins are not easily metabolized by the plant. This leads to a persistent "on" signal, causing uncontrolled and disorganized cell division and elongation, particularly in the meristematic tissues.[12]

-

Selective Toxicity: This class of herbicides is famously selective, primarily affecting broadleaf (dicot) plants while leaving grasses (monocots) relatively unharmed.[14] The exact mechanism for this selectivity is complex but is related to differences in translocation, metabolism, and receptor sensitivity between plant types.

-

Contrast with 2,4-DB: The 4-isomer, 2,4-DB, is a pro-herbicide. In susceptible plants, its butyric acid side chain is shortened by two carbons via β-oxidation to form the highly active herbicide 2,4-D.[2][15] In contrast, 2-(2,4-Dichlorophenoxy)butanoic acid is not a substrate for this process and is expected to be directly active, with its efficacy dependent on how well its specific structure (and stereochemistry) fits into the plant's auxin receptors.

Conclusion for the Research Professional

2-(2,4-Dichlorophenoxy)butanoic acid is a structurally precise molecule whose chemical properties are defined by its chiral center and the placement of the ether linkage. While sharing a common heritage with major herbicides, its unique configuration demands specific consideration. For any research endeavor, the central challenges and opportunities lie in its stereoselective synthesis and the separate evaluation of its (R) and (S) enantiomers. Its predicted mode of action as a direct synthetic auxin, rather than a pro-herbicide, offers a different kinetic and metabolic profile compared to its more common 2,4-DB isomer. The analytical protocols and synthetic strategies outlined in this guide provide a validated framework for researchers to build upon, enabling rigorous and reproducible scientific inquiry into this specific and interesting compound.

References

- Process for the preparation of ª†-2:4-dichlorophenoxybutyric acid and derivatives thereof.

- 2-(2,4-Dichlorophenoxy)butanoic acid | C10H10Cl2O3 | CID 97982.

- 2,4-DB. Wikipedia.

- 2,4-DB. Grokipedia.

- 2,4-Dichlorophenoxyacetic acid.

- Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. U.S. Environmental Protection Agency (EPA).

- 2,4-Dichlorophenoxybutyric acid | 94-82-6. ChemicalBook.

- 4-(2,4-Dichlorophenoxy)butanoic acid(94-82-6). ChemicalBook.

- 4-(2,4-Dichlorophenoxy)butyric acid | C10H10Cl2O3 | CID 1489.

- Kinetic spectrophotometric determination of 2,4-dichlorophenoxyacetic acid based on its inhibitory effect on the oxid

- Synthesis of 2,4-D ester herbicides. New routes using inorganic solid supports. Green Chemistry, RSC Publishing.

- HPLC Methods for analysis of 2,4-D.

- 2,4-Dichlorophenoxyacetic acid. Wikipedia.

- Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. U.S. Environmental Protection Agency (EPA).

- Development and Validation of an Analytical Method for Determination of Endocrine Disruptor, 2,4-D, in Paddy Field Water.

- Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide.

- Butanoic acid, 4-(2,4-dichlorophenoxy)-. NIST WebBook.

- Preparation method of 2,4-dichlorophenoxyacetic acid and salt thereof. SciSpace.

- Conversion of 4-(2,4-dichlorophenoxy)butyric acid to homologs by alfalfa. Mechanism of resistance to this herbicide. Journal of Agricultural and Food Chemistry.

- Butanoic acid, 4-(2,4-dichlorophenoxy)-. NIST WebBook.

Sources

- 1. 2,4-DB - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. 2-(2,4-Dichlorophenoxy)butanoic acid | C10H10Cl2O3 | CID 97982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4-Dichlorophenoxybutyric acid | 94-82-6 [chemicalbook.com]

- 5. 4-(2,4-Dichlorophenoxy)butanoic acid(94-82-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. epa.gov [epa.gov]

- 7. Development and validation of an analytical method for determination of endocrine disruptor, 2,4-D, in paddy field water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Butanoic acid, 4-(2,4-dichlorophenoxy)- [webbook.nist.gov]

- 9. 4-(2,4-Dichlorophenoxy)butyric acid | C10H10Cl2O3 | CID 1489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Butanoic acid, 4-(2,4-dichlorophenoxy)- [webbook.nist.gov]

- 11. epa.gov [epa.gov]

- 12. deq.mt.gov [deq.mt.gov]

- 13. researchgate.net [researchgate.net]

- 14. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Core Mechanism of Action of 2-(2,4-Dichlorophenoxy)butanoic Acid in Plants

Abstract

2-(2,4-Dichlorophenoxy)butanoic acid, a member of the phenoxy herbicide family, functions as a synthetic auxin, disrupting normal plant growth and development in susceptible species. This technical guide provides a comprehensive analysis of its molecular mechanism of action, drawing parallels with the well-studied compound 2,4-Dichlorophenoxyacetic acid (2,4-D). We delve into the perception of this synthetic auxin by the TIR1/AFB co-receptor complex, the subsequent degradation of Aux/IAA transcriptional repressors, and the resulting deregulation of auxin-responsive gene expression. The guide further explores the downstream physiological and morphological consequences, including uncontrolled cell division and elongation, ethylene production, and the generation of reactive oxygen species, which collectively lead to plant death. Methodologies for studying these mechanisms are detailed, and the basis for its selective herbicidal activity against broadleaf plants is discussed. This document is intended for researchers, scientists, and professionals in drug development seeking a deep, technical understanding of this class of herbicides.

Introduction to 2-(2,4-Dichlorophenoxy)butanoic Acid and Synthetic Auxins

Phenoxy herbicides have been a cornerstone of modern agriculture for their selective control of broadleaf weeds in monocotyledonous crops.[1] 2-(2,4-Dichlorophenoxy)butanoic acid (2,4-DB) belongs to this chemical family and acts as a pro-herbicide. In susceptible plants, it is converted into the highly active form, 2,4-Dichlorophenoxyacetic acid (2,4-D), through a process of β-oxidation.[2][3] This conversion is key to its herbicidal activity.

Synthetic auxins, including 2,4-D, mimic the effects of the natural plant hormone indole-3-acetic acid (IAA) but are more resistant to degradation within the plant.[4] This persistence leads to a continuous stimulation of auxin signaling pathways, causing uncontrolled and disorganized growth that ultimately proves lethal to the plant.[5] The primary mode of action involves hijacking the plant's natural auxin perception and signaling machinery.[6]

Molecular Mechanism of Action: Perception and Signal Transduction

The central mechanism of synthetic auxin action revolves around the ubiquitination and subsequent degradation of transcriptional repressors known as Aux/IAA proteins. This process is mediated by the SCFTIR1/AFB E3 ubiquitin ligase complex.

The TIR1/AFB Co-Receptor Complex: The Key to Auxin Perception

The perception of synthetic auxins occurs at the cellular level through a co-receptor system composed of the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins and the Aux/IAA repressor proteins.[7][8] In the absence of auxin, Aux/IAA proteins bind to and inhibit the activity of AUXIN RESPONSE FACTOR (ARF) transcription factors.[7]

When a synthetic auxin like 2,4-D (the active form of 2,4-DB) enters the cell, it acts as a "molecular glue," stabilizing the interaction between the TIR1/AFB protein and the Aux/IAA repressor.[9] This binding event targets the Aux/IAA protein for polyubiquitination by the SCFTIR1/AFB complex and subsequent degradation by the 26S proteasome.[7] The Arabidopsis genome, for instance, encodes six TIR1/AFB proteins and 29 Aux/IAA proteins, allowing for a multitude of co-receptor combinations with varying affinities for different auxinic compounds.[8][10]

Figure 1: Simplified diagram of the auxin signaling pathway under low and high auxin (2,4-D) conditions.

Deregulation of Gene Expression

The degradation of Aux/IAA repressors liberates ARF transcription factors, allowing them to bind to auxin response elements (AuxREs) in the promoters of auxin-responsive genes, thereby activating their transcription.[11] This rapid and sustained activation of gene expression is a hallmark of synthetic auxin action.[12] The suite of upregulated genes includes those involved in cell wall modification, ethylene biosynthesis, and the production of reactive oxygen species (ROS).[13][14]

Physiological and Morphological Consequences of Synthetic Auxin Action

The molecular events triggered by 2-(2,4-Dichlorophenoxy)butanoic acid lead to a cascade of physiological and morphological changes in susceptible plants.

Uncontrolled Cell Division and Elongation

One of the most prominent effects of synthetic auxins is the induction of uncontrolled and unsustainable growth.[5] This is characterized by rapid cell division and elongation, leading to epinasty (twisting and curling of stems and leaves), stem thickening, and callus formation.[15] These abnormal growth patterns disrupt the plant's vascular system, impeding the transport of water and nutrients.

Ethylene Production and Senescence

Synthetic auxins stimulate the production of the plant hormone ethylene.[13] Ethylene, in turn, can induce the biosynthesis of abscisic acid (ABA).[4] The interplay between these hormones contributes to accelerated senescence, leaf chlorosis (yellowing), and ultimately, tissue death.[16]

Oxidative Stress

The disruption of normal cellular processes by synthetic auxins leads to the overproduction of reactive oxygen species (ROS).[16] This oxidative stress damages cellular components, including membranes and proteins, further contributing to the herbicidal effect.

| Physiological Effect | Key Molecular Mediators | Morphological Symptom |

| Uncontrolled Growth | Upregulation of cell cycle and cell wall modifying genes | Epinasty, stem swelling, callus formation |

| Accelerated Senescence | Ethylene and Abscisic Acid (ABA) biosynthesis | Leaf chlorosis and necrosis |

| Oxidative Stress | Overproduction of Reactive Oxygen Species (ROS) | Tissue browning and death |

Table 1: Summary of physiological effects and corresponding morphological symptoms induced by synthetic auxins.

Basis of Selectivity

The selective herbicidal activity of phenoxy herbicides like 2-(2,4-Dichlorophenoxy)butanoic acid against broadleaf weeds, while leaving grasses relatively unharmed, is attributed to several factors:

-

Differential Metabolism: Monocots generally possess a greater capacity to metabolize synthetic auxins into inactive forms compared to dicots.[17]

-

Translocation: The movement of the herbicide within the plant can be restricted in tolerant species.[17]

-

Vascular Anatomy: The arrangement of vascular tissues in monocots may limit the systemic movement and accumulation of the herbicide at sensitive meristematic tissues.[17]

Experimental Protocols for Studying the Mechanism of Action

Protoplast-Based Transient Expression Assay for Auxin-Responsive Gene Activation

This protocol allows for the rapid assessment of auxin-induced gene expression.

Methodology:

-

Protoplast Isolation: Isolate protoplasts from the leaves of a model plant species (e.g., Arabidopsis thaliana).

-

Plasmid Constructs: Utilize a reporter plasmid containing a fluorescent protein (e.g., GFP) under the control of an auxin-responsive promoter (e.g., DR5). A constitutively expressed plasmid (e.g., mCherry) can be used as a transformation control.

-

Protoplast Transformation: Transfect the protoplasts with the plasmid constructs using a polyethylene glycol (PEG)-mediated method.

-

Herbicide Treatment: Treat the transformed protoplasts with varying concentrations of 2-(2,4-Dichlorophenoxy)butanoic acid or its active form, 2,4-D.

-

Microscopy and Quantification: After an incubation period, visualize the protoplasts using fluorescence microscopy. Quantify the reporter gene expression by measuring the fluorescence intensity.

Figure 2: Workflow for a protoplast-based transient expression assay.

In Vitro Pull-Down Assay for TIR1/AFB-Aux/IAA Interaction

This assay directly assesses the ability of a synthetic auxin to promote the interaction between a TIR1/AFB receptor and an Aux/IAA repressor.

Methodology:

-

Protein Expression and Purification: Express and purify recombinant TIR1/AFB and Aux/IAA proteins with affinity tags (e.g., GST-TIR1/AFB and HIS-Aux/IAA).

-

Binding Reaction: Immobilize the GST-tagged TIR1/AFB protein on glutathione-sepharose beads. Incubate the beads with the HIS-tagged Aux/IAA protein in the presence or absence of the synthetic auxin.

-

Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the bound proteins.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and detect the presence of the HIS-tagged Aux/IAA protein using an anti-HIS antibody. An increased amount of co-eluted Aux/IAA in the presence of the auxin indicates a promoted interaction.

Conclusion

The mechanism of action of 2-(2,4-Dichlorophenoxy)butanoic acid, through its conversion to 2,4-D, is a classic example of herbicide action through the subversion of a fundamental plant signaling pathway. By mimicking the natural hormone auxin, it overwhelms the plant's regulatory capacity, leading to a cascade of events that culminate in phytotoxicity. A thorough understanding of this mechanism at the molecular level is crucial for the development of new herbicidal compounds and for managing the evolution of herbicide resistance in weed populations.

References

- Song, Y. (2013). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide.

- Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120.

- Cosgrove, D. J. (2016). Rapid Auxin-Induced Cell Expansion and Gene Expression: A Four-Decade-Old Question Revisited. Plant & Cell Physiology, 57(7), 1359–1365.

- Purdue University. (n.d.). 2,4-Dichlorophenoxyacetic acid. Retrieved from a document on the Purdue University website.

-

Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenoxy herbicide. Retrieved from [Link]

-

National Pesticide Information Center. (2011). 2,4-D Technical Fact Sheet. Retrieved from [Link]

-

UC Agriculture and Natural Resources. (n.d.). Synthetic Auxins. Retrieved from [Link]

- Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture. (2024).

- Jugulam, M., & Shyam, C. (2020). Synthetic auxin herbicides: finding the lock and key to weed resistance. Plant Science, 291, 110330.

- Grokipedia. (n.d.). Phenoxy herbicide.

- Pazmiño, D. M., et al. (2018). Auxinic herbicides, mechanisms of action, and weed resistance: A look into recent plant science advances. Planta Daninha, 36.

-

BYJU'S. (n.d.). 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]

- Liscum, E., & Reed, J. W. (2017). Regulation of auxin transcriptional responses. WIREs Developmental Biology, 6(5), e276.

-

The Ohio State University. (n.d.). Herbicides that Mimic or Interfere with Auxin. Retrieved from [Link]

- Calderón Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin.

- Prigge, M. J., et al. (2020). Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions. eLife, 9, e53593.

- ResearchGate. (n.d.). Auxin regulated gene expression in plant cells. A schematic...

- Nufarm. (n.d.). PHENOXIES.

- Li, M., et al. (2022). Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. International Journal of Molecular Sciences, 23(14), 7781.

-

International Survey of Herbicide Resistant Weeds. (n.d.). Synthetic Auxin Resistant Weeds. Retrieved from [Link]

- Purdue University. (n.d.). Metabolism of Herbicides in Plants. Retrieved from a lecture note on the Purdue University website.

- Simonini, S., et al. (2017). Auxin-Induced Modulation of ETTIN Activity Orchestrates Gene Expression in Arabidopsis. The Plant Cell, 29(8), 1864–1882.

- Egan, J. F., et al. (2020). The consequences of synthetic auxin herbicide on plant-herbivore interactions. Pest Management Science, 76(1), 7-12.

- Parry, G., et al. (2009). Complex regulation of the TIR1/AFB family of auxin receptors. Proceedings of the National Academy of Sciences, 106(52), 22540–22545.

- Purdue Extension. (n.d.). Herbicide Mode-Of-Action Summary.

- Simonini, S., et al. (2017). Auxin-Induced Modulation of ETTIN Activity Orchestrates Gene Expression in Arabidopsis. The Plant Cell, 29(8), 1864-1882.

- Prigge, M. J., et al. (2020). Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions. eLife, 9, e53593.

- ResearchGate. (n.d.). Complex regulation of the TIR1/AFB family of auxin receptors.

- The Production of Phenoxy Herbicides. (n.d.).

- Boldt, P. F. (1979). Fate and Selectivity of Phenoxy-phenoxy Herbicides in Plants.

- Fernández-Escalada, M., et al. (2024). Metabolism of 2,4-D in plants: comparative analysis of metabolic detoxification pathways in tolerant crops and resistant weeds. Pest Management Science, 80(12), 6041-6052.

-

PASSEL. (n.d.). Metabolism of Herbicides or Xenobiotics in Plants. Retrieved from [Link]

- Ge, L., et al. (2016). 2,4-D and IAA Amino Acid Conjugates Show Distinct Metabolism in Arabidopsis. PLOS ONE, 11(7), e0159522.

- National Agricultural Library. (n.d.). Human Exposure to Phenoxy Herbicides.

- Fernández-Escalada, M., et al. (2024). Metabolism of 2,4-D in plants: comparative analysis of metabolic detoxification pathways in tolerant crops and resistant weeds. Pest Management Science, 80(12), 6041-6052.

- ResearchGate. (n.d.). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide.

- Séralini, G. E. (2016). Production of a toxic metabolite in 2,4-D-resistant GM crop plants. Environmental Sciences Europe, 28(1), 10.

-

PubChem. (n.d.). 4-(2,4-Dichlorophenoxy)butyric acid. Retrieved from [Link]

- Song, Y. (2014). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide.

- Song, Y. (2014). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide.

- Pascal-Lorber, S., et al. (2006). Metabolism of [14C]-2,4-dichlorophenol in edible plants. Pest Management Science, 62(6), 527-534.

Sources

- 1. Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture [cnagrochem.com]

- 2. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 3. Field Considerations | Metabolism of Herbicides or Xenobiotics in Plants - passel [passel2.unl.edu]

- 4. Auxin herbicides: current status of mechanism and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. Regulation of auxin transcriptional responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. xtbg.ac.cn [xtbg.ac.cn]

- 10. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Rapid Auxin-Induced Cell Expansion and Gene Expression: A Four-Decade-Old Question Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2,4-D Technical Fact Sheet [npic.orst.edu]

- 14. researchgate.net [researchgate.net]

- 15. Synthetic Auxins | Herbicide Symptoms [ucanr.edu]

- 16. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]

An In-Depth Technical Guide to the Structural Analysis of 2-(2,4-Dichlorophenoxy)butanoic Acid Isomers

Introduction

2-(2,4-Dichlorophenoxy)butanoic acid, a member of the phenoxyalkanoic acid herbicide group, is a chiral compound with significant implications in agriculture and environmental science.[1] Its biological activity, particularly its herbicidal efficacy, is intrinsically linked to its stereochemistry. The molecule possesses a chiral center at the second carbon of the butanoic acid chain, giving rise to two enantiomers: (R)-2-(2,4-dichlorophenoxy)butanoic acid and (S)-2-(2,4-dichlorophenoxy)butanoic acid. This guide provides a comprehensive technical overview of the methodologies employed for the structural analysis and differentiation of these isomers, tailored for researchers, scientists, and professionals in drug development and related fields.

The differential biological activity of enantiomers is a well-established phenomenon. In the case of many chiral herbicides, one enantiomer often exhibits significantly higher phytotoxicity than the other. For instance, studies on the related compound 2,4-D ethylhexyl ester have shown that the S-enantiomer has significantly higher inhibition rates against certain weed species compared to the R-enantiomer.[2] This stereoselectivity underscores the critical need for robust analytical methods to resolve and characterize the isomeric composition of such compounds. Understanding the three-dimensional structure is paramount for elucidating mechanisms of action, assessing environmental fate, and ensuring the development of effective and safe agrochemicals.

This guide will delve into the core analytical techniques for isomer separation and structural elucidation, emphasizing the principles behind method selection and the interpretation of results. We will explore chromatographic, spectroscopic, and crystallographic approaches, providing both theoretical grounding and practical insights.

The Significance of Chirality in Phenoxyalkanoic Herbicides

The herbicidal action of phenoxyalkanoic acids like 2-(2,4-dichlorophenoxy)butanoic acid is rooted in their ability to mimic natural plant auxins, leading to uncontrolled growth and eventual death of susceptible plants.[3][4] This interaction with biological receptors is highly specific to the three-dimensional arrangement of the molecule. Consequently, the two enantiomers of 2-(2,4-dichlorophenoxy)butanoic acid can exhibit distinct biological activities.

The differential behavior of enantiomers extends to their environmental degradation. Microbial degradation, a key process in the environmental breakdown of herbicides, can be enantioselective. For example, the bacterium Sphingomonas herbicidovorans MH has been shown to degrade both enantiomers of the related chiral herbicide dichlorprop, but with a preferential degradation of the (S)-enantiomer.[5][6] This enantioselectivity in uptake and degradation has profound implications for the environmental persistence and potential ecotoxicity of the herbicide.[5] Therefore, the ability to analyze the enantiomeric composition is crucial for comprehensive environmental risk assessments.

Isomer Separation: The Chromatographic Approach

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the separation of enantiomers of 2-(2,4-dichlorophenoxy)butanoic acid and related compounds. The key to successful chiral separation lies in the use of a chiral stationary phase (CSP).

Chiral Stationary Phases (CSPs)

CSPs are designed to have chiral recognition capabilities, allowing them to interact differently with the two enantiomers, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the separation of a broad range of chiral compounds. For phenoxyalkanoic acids, cyclodextrin-based CSPs have also proven to be highly effective. For example, a Nucleodex-α-PM column, which utilizes permethylated α-cyclodextrin as the chiral stationary phase, has been successfully used to separate the enantiomers of dichlorprop.[5]

Experimental Protocol: Chiral HPLC Separation

The following protocol provides a general framework for the chiral separation of 2-(2,4-dichlorophenoxy)butanoic acid isomers. Optimization of mobile phase composition, flow rate, and temperature is crucial for achieving baseline separation.

Objective: To separate the (R) and (S) enantiomers of 2-(2,4-dichlorophenoxy)butanoic acid.

Materials:

-

HPLC system with UV detector

-

Chiral column (e.g., polysaccharide-based or cyclodextrin-based)

-

2-(2,4-Dichlorophenoxy)butanoic acid standard (racemic mixture)

-

HPLC-grade solvents (e.g., hexane, isopropanol, acetonitrile, methanol, acetic acid)

Methodology:

-

Column Selection: Choose an appropriate chiral stationary phase. A good starting point would be a column known to be effective for similar acidic chiral compounds.

-

Mobile Phase Preparation: Prepare a series of mobile phases with varying compositions of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). The addition of a small amount of a strong acid, like acetic acid or trifluoroacetic acid, is often necessary to suppress the ionization of the carboxylic acid group and improve peak shape.

-

System Equilibration: Equilibrate the column with the initial mobile phase composition at a constant flow rate until a stable baseline is achieved.

-

Injection: Inject a standard solution of the racemic 2-(2,4-dichlorophenoxy)butanoic acid.

-

Detection: Monitor the elution of the enantiomers using a UV detector at a wavelength where the compound exhibits strong absorbance (e.g., around 230 nm).[5]

-

Optimization: If separation is not achieved, systematically vary the mobile phase composition, flow rate, and column temperature to optimize the resolution between the two enantiomer peaks.

Data Presentation: Chromatographic Parameters

| Parameter | (R)-Isomer | (S)-Isomer |

| Retention Time (min) | tR1 | tR2 |

| Peak Area | A1 | A2 |

| Resolution (Rs) | \multicolumn{2}{ | c |

Note: The elution order of the enantiomers depends on the specific chiral stationary phase and mobile phase used.

Caption: Workflow for the chiral separation of enantiomers using HPLC.

Structural Elucidation: Spectroscopic and Crystallographic Techniques

Once the isomers are separated, various techniques can be employed to determine their absolute configuration and detailed three-dimensional structure.

Spectroscopic Methods

Spectroscopic techniques provide valuable information about the molecular structure and can be used in conjunction with computational methods to assign the absolute configuration of enantiomers.

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard ¹H and ¹³C NMR spectra of enantiomers are identical, NMR can be a powerful tool for structural elucidation when using chiral solvating agents or chiral derivatizing agents. These agents interact with the enantiomers to form diastereomeric complexes or derivatives, which will exhibit distinct NMR spectra.

¹H and ¹³C NMR chemical shifts of the parent compound, 2,4-dichlorophenoxyacetic acid, have been experimentally determined and can serve as a reference.[7] For 2-(2,4-dichlorophenoxy)butanoic acid, the protons and carbons of the butanoic acid chain would provide key signals for structural analysis.

b) Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule, which are sensitive to its three-dimensional structure. Experimental vibrational spectra can be compared with theoretical spectra calculated using methods like Density Functional Theory (DFT) for different conformers and the dimer, which is known to form in the solid state through hydrogen bonding between the carboxylic acid groups.[7]

c) Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light. Enantiomers have mirror-image ECD spectra, making it a definitive method for their differentiation. By comparing the experimentally measured ECD spectrum with the theoretically calculated spectrum for a known absolute configuration (e.g., the R- or S-enantiomer), the absolute configuration of the separated isomer can be determined. This has been successfully applied to determine the absolute configurations of dufulin enantiomers.[3]

X-ray Crystallography

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, including its absolute configuration. This technique requires the formation of a single crystal of the pure enantiomer. The diffraction pattern of X-rays passing through the crystal is used to determine the arrangement of atoms in the crystal lattice.

The crystal structure of the related compound 2,4-dichlorophenoxyacetic acid (2,4-D) has been determined and shows that in the solid phase, two molecules are linked by hydrogen bonds between their carboxylic groups to form a centrosymmetric dimer.[7][8] A similar hydrogen bonding pattern would be expected for the crystalline form of 2-(2,4-dichlorophenoxy)butanoic acid.

Experimental Protocol: X-ray Crystallography

Objective: To determine the absolute configuration of an enantiomer of 2-(2,4-dichlorophenoxy)butanoic acid.

Materials:

-

Pure, single crystals of one enantiomer

-

X-ray diffractometer

Methodology:

-

Crystal Growth: Grow single crystals of a pure enantiomer from a suitable solvent. This can be a challenging step and may require screening of various solvents and crystallization conditions.

-

Crystal Mounting: Mount a suitable single crystal on the goniometer head of the X-ray diffractometer.

-

Data Collection: Collect X-ray diffraction data at a controlled temperature (often low temperature to reduce thermal motion).

-

Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.

-

Absolute Configuration Determination: Determine the absolute configuration using anomalous dispersion effects, typically by calculating the Flack parameter.

Caption: A generalized workflow for the structural elucidation of chiral isomers.

Conclusion

The structural analysis of 2-(2,4-dichlorophenoxy)butanoic acid isomers is a multifaceted process that requires a combination of advanced analytical techniques. Chiral HPLC is indispensable for the initial separation of the enantiomers, providing a means to assess enantiomeric purity and to isolate the individual isomers for further study. Spectroscopic methods, particularly chiroptical techniques like ECD, offer powerful tools for assigning the absolute configuration, while X-ray crystallography provides the ultimate confirmation of the three-dimensional structure.

A thorough understanding of the stereochemistry of 2-(2,4-dichlorophenoxy)butanoic acid is not merely an academic exercise. It is a critical component of developing more effective, selective, and environmentally benign herbicides. By elucidating the structure-activity relationships of the individual enantiomers, researchers can optimize the formulation of agrochemicals, potentially reducing the environmental load by using the more active isomer. This in-depth technical guide provides the foundational knowledge and methodological framework for scientists to confidently approach the structural analysis of these and other important chiral molecules.

References

-

Zipper, C., et al. (1998). Enantioselective Uptake and Degradation of the Chiral Herbicide Dichlorprop [(RS)-2-(2,4-Dichlorophenoxy)propanoic acid] by Sphingomonas herbicidovorans MH. Applied and Environmental Microbiology, 64(12), 4843-4849. [Link]

-

Ou, G., et al. (2024). Chiral Herbicide 2,4-D Ethylhexyl Ester: Absolute Configuration, Stereoselective Herbicidal Activity, Crop Safety, and Metabolic Behavior on Maize and Flixweed. Journal of Agricultural and Food Chemistry. [Link]

-

ResearchGate. (n.d.). The chemical structures of 2,4-D and its derivants. [Link]

-

Ou, G., et al. (2024). Chiral Herbicide 2,4-D Ethylhexyl Ester: Absolute Configuration, Stereoselective Herbicidal Activity, Crop Safety, and Metabolic Behavior on Maize and Flixweed. PubMed. [Link]

-

Smith, G., Kennard, C. H. L., & White, A. H. (1976). Herbicides. Part I. Crystal structure of 2,4-D (2,4-dichlorophenoxyacetic acid). Journal of the Chemical Society, Perkin Transactions 2, (6), 791-792. [Link]

-

PubChem. (n.d.). 2-(2,4-Dichlorophenoxy)butanoic acid. [Link]

-

Bermúdez, J. M., et al. (2021). 2,4-Dichlorophenoxyacetic Acid in the Gas and Crystal Phases and Its Intercalation in Montmorillonite—An Experimental and Theoretical Study. Molecules, 26(11), 3357. [Link]

-

PubChem. (n.d.). 4-(2,4-Dichlorophenoxy)butyric acid. [Link]

-

Tiekink, E. R. T., & G. M. F. B. (2021). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. Molbank, 2021(2), M1227. [Link]

-

National Institute of Standards and Technology. (n.d.). Butanoic acid, 4-(2,4-dichlorophenoxy)-. [Link]

-

Song, Y. (2013). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology, 55(10), 863-871. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Propanoic acid, 2-(2,4-dichlorophenoxy)-, 2-butoxyethyl ester. [Link]

-

Ammon, H. L. (1996). Stereochemistry. University of Maryland, Department of Chemistry. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. [Link]

-

Hsieh, Y.-W., et al. (2025). The herbicide 2,4-dichlorophenoxyacetic acid induces pancreatic β-cell death via oxidative stress-activated AMPKα signal downstream-regulated apoptotic pathway. Food and Chemical Toxicology, 196, 115019. [Link]

-

ResearchGate. (n.d.). Structural diagrams of 2,4-D and other phenoxy herbicides. [Link]

-

Schneider, M. J., & Le, J. (2015). Regulatory Science Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry. Journal of Regulatory Science, 3(2), 1-7. [Link]

-

Zipper, C., et al. (1998). Enantioselective uptake and degradation of the chiral herbicide dichlorprop [(RS)-2-(2,4-dichlorophenoxy)propanoic acid] by Sphingomonas herbicidovorans MH. PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chiral Herbicide 2,4-D Ethylhexyl Ester: Absolute Configuration, Stereoselective Herbicidal Activity, Crop Safety, and Metabolic Behavior on Maize and Flixweed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enantioselective Uptake and Degradation of the Chiral Herbicide Dichlorprop [(RS)-2-(2,4-Dichlorophenoxy)propanoic acid] by Sphingomonas herbicidovorans MH - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enantioselective uptake and degradation of the chiral herbicide dichlorprop [(RS)-2-(2,4-dichlorophenoxy)propanoic acid] by Sphingomonas herbicidovorans MH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Herbicides. Part I. Crystal structure of 2,4-D (2,4-dichlorophenoxyacetic acid) - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

The Selective Power of a Pro-Herbicide: A Technical Guide to the Discovery and History of 2-(2,4-Dichlorophenoxy)butanoic Acid as a Synthetic Auxin

Abstract

This technical guide provides a comprehensive exploration of the discovery, history, and mechanism of action of 2-(2,4-dichlorophenoxy)butanoic acid (2,4-DB) as a selective synthetic auxin. We delve into the pioneering research that led to its development, its unique mode of action rooted in the differential metabolism of plants, and the experimental methodologies used to characterize its biological activity. This document is intended for researchers, scientists, and professionals in drug development and agricultural science, offering in-depth technical details, field-proven insights, and a robust reference base.

Introduction: The Dawn of a New Era in Weed Control

The mid-20th century marked a paradigm shift in agricultural practices with the advent of synthetic auxin herbicides. Following the elucidation of the structure of the natural plant hormone indole-3-acetic acid (IAA), scientists began to synthesize compounds that could mimic its effects.[1][2] The groundbreaking discovery of 2,4-dichlorophenoxyacetic acid (2,4-D) in the 1940s ushered in the era of selective herbicides, offering a powerful tool to control broadleaf weeds in monocotyledonous crops like cereals.[3][4] However, the high auxin activity of 2,4-D also rendered it phytotoxic to many valuable broadleaf crops, particularly legumes. This limitation spurred a new wave of research aimed at developing more selective herbicides.

The Genesis of 2,4-DB: A Tale of Scientific Ingenuity

The story of 2,4-DB is a testament to the power of applying fundamental biochemical principles to solve practical agricultural challenges. In the 1950s, Professor R. L. Wain and his research group at Wye College, University of London, embarked on a systematic investigation into the structure-activity relationships of phenoxyalkanoic acids.[5] Their work was predicated on the hypothesis that the herbicidal activity and selectivity of these compounds could be modulated by altering the length of the carboxylic acid side chain.

Their research culminated in the development of 2-(2,4-dichlorophenoxy)butanoic acid (2,4-DB), a compound that exhibited remarkable selectivity, effectively controlling broadleaf weeds while remaining safe for leguminous crops such as alfalfa, clover, and peanuts.[5][6] This discovery was not a matter of serendipity but the result of a deep understanding of plant biochemistry, specifically the process of β-oxidation.

Mechanism of Action: The β-Oxidation Pathway as a "Biochemical Switch"

The key to 2,4-DB's selectivity lies in its role as a pro-herbicide . In its applied form, 2,4-DB is relatively inactive as an auxin.[7] Its potent herbicidal properties are only unleashed upon its conversion to 2,4-D within the plant. This conversion is mediated by the β-oxidation enzymatic pathway, a fundamental process in fatty acid metabolism.[5][8]

Many broadleaf weeds possess the necessary enzymes to efficiently catalyze the β-oxidation of the butanoic acid side chain of 2,4-DB, effectively shortening it by two carbon atoms to yield the highly active 2,4-D.[9] In contrast, many leguminous crops lack the specific enzymes required for this conversion, or the process occurs at a much slower rate.[5][6] This differential metabolic capacity acts as a "biochemical switch," turning on the herbicidal activity only in susceptible weed species.

The core enzymes involved in this critical β-oxidation step include:

-

Acyl-CoA Oxidase: Catalyzes the initial dehydrogenation of the fatty acyl-CoA.[10][11][12]

-

Enoyl-CoA Hydratase: Adds a water molecule across the double bond.[12]

-

3-Hydroxyacyl-CoA Dehydrogenase: Oxidizes the hydroxyl group.[12]

The accumulation of 2,4-D in susceptible plants leads to a cascade of hormonal imbalances, resulting in uncontrolled growth, epinasty, and ultimately, cell death.[2]

Caption: The β-oxidation pathway converting 2,4-DB to 2,4-D in susceptible plants.

Synthesis of 2-(2,4-Dichlorophenoxy)butanoic Acid

The synthesis of 2,4-DB is typically achieved through a Williamson ether synthesis, a robust and well-established method in organic chemistry. This process involves the reaction of a phenoxide with an alkyl halide.

Experimental Protocol: Synthesis of 2,4-DB

-

Formation of the Phenoxide: 2,4-Dichlorophenol is treated with a strong base, such as sodium hydroxide, in a suitable solvent to deprotonate the phenolic hydroxyl group and form the sodium 2,4-dichlorophenoxide.

-

Nucleophilic Substitution: The resulting phenoxide is then reacted with an ester of 2-bromobutanoic acid (e.g., ethyl 2-bromobutanoate). The phenoxide acts as a nucleophile, displacing the bromide ion in an SN2 reaction to form the ethyl ester of 2-(2,4-dichlorophenoxy)butanoic acid.

-

Hydrolysis: The ester is subsequently hydrolyzed under basic conditions (e.g., refluxing with sodium hydroxide), followed by acidification (e.g., with hydrochloric acid) to yield the final product, 2-(2,4-dichlorophenoxy)butanoic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system.

Caption: A generalized workflow for the synthesis of 2,4-DB.

Biological Activity and Selectivity: Experimental Evaluation

The auxin activity of 2,4-DB and its active metabolite, 2,4-D, can be quantitatively assessed using classic plant bioassays. These assays provide a functional measure of the hormonal effects of these compounds.

The Avena Coleoptile Curvature Test

This bioassay is a cornerstone of auxin research and provides a sensitive measure of auxin activity.

Protocol:

-

Germination: Oat (Avena sativa) seeds are germinated in the dark to produce etiolated coleoptiles.[3][13]

-

Decapitation: The tips of the coleoptiles are excised to remove the endogenous source of auxin.[3]

-

Agar Block Preparation: Test compounds (2,4-D and 2,4-DB) are incorporated into agar blocks at various concentrations.[3][13]

-

Asymmetric Application: An agar block containing the test substance is placed asymmetrically on the cut surface of a decapitated coleoptile.[3]

-

Incubation and Measurement: The coleoptiles are incubated in the dark, and the resulting angle of curvature is measured. The degree of curvature is proportional to the auxin concentration.[3][13]

The Split Pea Stem Curvature Test

This assay is another reliable method for quantifying auxin activity.

Protocol:

-

Seedling Preparation: Pea (Pisum sativum) seedlings are grown in dim light.[14]

-

Stem Sectioning: The apical portion of the stem is split longitudinally.

-

Incubation: The split stems are placed in solutions containing different concentrations of the test compounds.

-

Measurement: The inward curvature of the split stem halves is measured. The degree of curvature is proportional to the auxin concentration.[14][15]

Quantitative Data on Herbicidal Efficacy

The following table summarizes the efficacy of 2,4-DB in controlling various broadleaf weeds in field trials.

| Weed Species | Common Name | Efficacy of 2,4-DB (% Control) |

| Amaranthus palmeri | Palmer amaranth | 59-78%[16] |

| Chenopodium album | Common Lambsquarters | High |

| Ambrosia artemisiifolia | Common Ragweed | High |

| Xanthium strumarium | Common Cocklebur | High |

Conclusion: A Legacy of Selective Weed Control

The discovery and development of 2-(2,4-dichlorophenoxy)butanoic acid represent a landmark achievement in agricultural science. The elegant application of the principle of differential metabolism through β-oxidation provided a solution to the challenge of selectively controlling broadleaf weeds in sensitive leguminous crops. This technical guide has provided an in-depth overview of the history, mechanism of action, synthesis, and biological evaluation of 2,4-DB. As we continue to face challenges in weed management, including the evolution of herbicide resistance, the story of 2,4-DB serves as a powerful reminder of the importance of fundamental scientific research in developing innovative and sustainable agricultural solutions.

References

-

Biology Discussion. (n.d.). Study Notes on Bioassay (With Diagram) | Plants. [Link]

-

Symposium. (n.d.). Getting The Most Out Of Butyrac 200 (2,4-DB Amine) And Buctril (Bromoxynill Applications. [Link]

-

Scribd. (n.d.). Auxin Bioassay | PDF. [Link]

-

Vedantu. (n.d.). The Avena curvature is used for bioassay of 1 Ethylene class 9 biology CBSE. [Link]

-

Brainly.in. (2021, January 14). split pea stems curvature test. [Link]

-

Wessels Living History Farm. (2009). The Herbicide 2, 4-D. [Link]

-

Filo. (2025, February 27). in the split pea stems curvature test for bioassay of auxins, why the cur... [Link]

-

National Institutes of Health. (n.d.). Role of Peroxisomal β-Oxidation in the Production of Plant Signaling Compounds. [Link]

-

Slideshare. (n.d.). Bioassay for plant growth regulators | PDF. [Link]

-

Plant & Soil Sciences eLibrary. (n.d.). Lecture Inhibition of Lipid Synthesis. [Link]

-

Frontiers. (2023, July 19). Emerging possibilities in the advancement of herbicides to combat acetyl-CoA carboxylase inhibitor resistance. [Link]

-

Phytohormones. (n.d.). Phytohormones. [Link]

-

National Institutes of Health. (n.d.). Odyssey of Auxin. [Link]

-

National Institutes of Health. (n.d.). Auxin Activity: Past, present, and Future. [Link]

-

Weed Science Society of America. (n.d.). Summary of Herbicide Mechanism of Action. [Link]

-

Weed Science. (n.d.). Weed Response to 2,4-D, 2,4-DB, and Dicamba Applied Alone or with Glufosinate. [Link]

-

Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. [Link]

-

Sabinet. (n.d.). Preliminary trials on the use of 2,4-DB as a herbicide in newly established lucerne. [Link]

-

Amanote Research. (n.d.). Difference in Activity Between 2,4-Dichloro-Phenoxyacetic Acid and Other Auxins, and Its Significance in Herbicidal Action. [Link]

-

ResearchGate. (2025, August 9). (PDF) Synthesis and Characterization of 2,4-Dichlorophenoxypropanoic Acid (2,4-DP) Herbicide Interleaved into Calcium-Aluminium Layered Double Hydroxide and the Study of Controlled Release Formulation. [Link]

- Google Patents. (n.d.). CN103274925B - Preparation method of 2,4,-dichlorphenoxyacetic acid.

-

MDPI. (n.d.). Biotransformations Utilizing β-Oxidation Cycle Reactions in the Synthesis of Natural Compounds and Medicines. [Link]

-

SciSpace. (n.d.). Preparation method of 2,4-dichlorophenoxyacetic acid and salt thereof. [Link]

-

MDPI. (n.d.). Role of Fatty Acids β-Oxidation in the Metabolic Interactions Between Organs. [Link]

-

Frontiers. (n.d.). Key enzymes involved in the utilization of fatty acids by Saccharomyces cerevisiae: a review. [Link]

-

PubMed. (n.d.). Enzymes of beta-Oxidation in Different Types of Algal Microbodies. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. deq.mt.gov [deq.mt.gov]

- 3. biologydiscussion.com [biologydiscussion.com]

- 4. Herbicide Inhibitors of Fatty Acid Synthesis and Elongation | Inhibitors of Fatty Acid Synthesis and Elongation - passel [passel2.unl.edu]

- 5. The Avena geo-curvature test : A quick and simple bioassay for auxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google Patents [patents.google.com]

- 7. Studies on Growth Regulators. I. Improved Avena Coleoptile Elongation Test for Auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. wssa.net [wssa.net]

- 10. Role of Peroxisomal β-Oxidation in the Production of Plant Signaling Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Key enzymes involved in the utilization of fatty acids by Saccharomyces cerevisiae: a review [frontiersin.org]

- 12. Enzymes of beta-Oxidation in Different Types of Algal Microbodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Avena curvature is used for bioassay of 1 Ethylene class 9 biology CBSE [vedantu.com]

- 14. brainly.in [brainly.in]

- 15. in the split pea stems curvature test for bioassay of auxins, why the cur.. [askfilo.com]

- 16. JCS : Volume 17/2013 : Issue 3 :Weed Response to 2,4-D, 2,4-DB, and Dicamba Applied Alone or with Glufosinate [cotton.org]

microbial degradation of 2-(2,4-Dichlorophenoxy)butanoic acid in soil

An In-depth Technical Guide to the Microbial Degradation of 2-(2,4-Dichlorophenoxy)butanoic Acid in Soil

Foreword

This technical guide offers a comprehensive exploration of the microbial processes governing the fate of 2-(2,4-Dichlorophenoxy)butanoic acid (2,4-DB) in the soil environment. As a phenoxyalkanoic acid herbicide, the efficacy and environmental persistence of 2,4-DB are intrinsically linked to the metabolic activities of soil microorganisms. This document moves beyond a superficial overview to provide researchers, environmental scientists, and agricultural professionals with a detailed understanding of the biochemical pathways, key microbial players, and environmental modulators of 2,4-DB degradation. By elucidating the causality behind experimental observations and providing validated protocols, this guide serves as an authoritative resource for studying and predicting the behavior of this important agrochemical.

The Biochemical Premise: 2,4-DB as a Pro-Herbicide

2-(2,4-Dichlorophenoxy)butanoic acid (2,4-DB) is a selective, systemic phenoxy herbicide primarily used for the post-emergence control of broadleaf weeds in various crops, including alfalfa, peanuts, and soybeans[1]. A crucial aspect of its design and function is that 2,4-DB itself is not phytotoxic. Its herbicidal activity is dependent on its conversion within susceptible plants into the potent auxin herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D)[1][2].

This conversion is achieved through the plant's own metabolic machinery, specifically the beta-oxidation pathway, a process typically used for breaking down fatty acids[3][4]. In this pathway, the butanoic acid side chain of 2,4-DB is shortened by two carbons, yielding 2,4-D. The selectivity of 2,4-DB arises because many tolerant crop species lack the specific enzymes to efficiently perform this conversion, while many broadleaf weeds readily metabolize it into the active 2,4-D, leading to uncontrolled growth and eventual death[2].

The Central Role of Soil Microflora in 2,4-DB Degradation

The primary mechanism for the dissipation of 2,4-DB from the soil environment is microbial degradation[5]. Soil microorganisms, particularly bacteria and fungi, utilize the same beta-oxidation pathway that occurs in susceptible plants to initiate the breakdown of the herbicide. Therefore, the complete degradation of 2,4-DB in soil is a two-stage process:

-

Initial Transformation : The conversion of 2,4-DB to 2,4-D via microbial beta-oxidation.

-

Complete Mineralization : The subsequent and thorough degradation of the 2,4-D metabolite into carbon dioxide, water, and chloride ions.

Stage 1: The Beta-Oxidation of the Butyric Acid Side Chain

The catabolic process of beta-oxidation involves the sequential cleavage of two-carbon units from an acyl-CoA chain[4][6]. For 2,4-DB, this process is initiated by soil microbes that possess the requisite enzymatic machinery. This first step is the rate-limiting factor in the overall degradation of the parent compound and directly produces the more widely studied herbicide, 2,4-D. The ability of a soil's microbial community to perform this conversion dictates the initial lag phase and subsequent dissipation rate of 2,4-DB.

Stage 2: The Canonical Degradation Pathway of 2,4-D

Once 2,4-D is formed, its degradation proceeds along a well-characterized catabolic pathway, famously elucidated in bacteria like Cupriavidus necator JMP134[7][8]. This pathway is encoded by a series of genes, often found on plasmids, with the tfd (two, four-D) gene cluster being the most studied[8][9].

The key enzymatic steps are as follows:

-

Ether Bond Cleavage : The process begins with the cleavage of the ether linkage in 2,4-D by the α-ketoglutarate-dependent 2,4-D dioxygenase, an enzyme encoded by the tfdA gene. This reaction yields 2,4-dichlorophenol (2,4-DCP)[7][9].

-

Hydroxylation : The resulting 2,4-DCP is then hydroxylated by 2,4-DCP hydroxylase (tfdB gene product) to form 3,5-dichlorocatechol[8][9].

-

Aromatic Ring Cleavage : The aromatic ring of 3,5-dichlorocatechol is opened through an ortho cleavage mechanism by chlorocatechol 1,2-dioxygenase (tfdC gene product), producing 2,4-dichloro-cis,cis-muconate[7][8].

-

Conversion to Central Metabolites : A series of subsequent enzymatic reactions catalyzed by the products of the tfdD, tfdE, and tfdF genes convert the dichloromuconate into intermediates of the tricarboxylic acid (TCA) cycle, such as succinyl-CoA and acetyl-CoA, which are then used for cell growth and energy[7][9].

This complete mineralization represents the ultimate detoxification of the herbicide in the soil.

Figure 2: Standard experimental workflow for a soil microcosm degradation study.

Protocol 1: Soil Microcosm Degradation Study

-

Objective: To determine the dissipation half-life (DT50) of 2,4-DB in a specific soil under controlled laboratory conditions.

-

Methodology:

-

Soil Collection and Preparation: Collect topsoil (0-15 cm) from the field of interest. Air-dry the soil to a workable moisture level and pass it through a 2 mm sieve to remove stones and large debris. Homogenize thoroughly.

-

Soil Characterization: Analyze a subsample for key properties including pH, organic matter content, and texture. This is critical for interpreting results.

-

Microcosm Setup: Weigh 100 g (oven-dry equivalent) of the prepared soil into replicate glass jars or beakers (n=3 per time point).

-

Herbicide Application (Spiking): Prepare a stock solution of analytical grade 2,4-DB in a suitable solvent (e.g., acetone or methanol). Apply the solution to the soil surface dropwise while mixing to achieve the desired final concentration (e.g., 5 mg/kg). Include a solvent-only control. Allow the solvent to evaporate completely in a fume hood.

-

Moisture Adjustment: Add deionized water to bring the soil moisture to 60-70% of its water-holding capacity.

-

Incubation: Cover the jars with perforated paraffin film to allow gas exchange while minimizing moisture loss. Incubate in the dark at a constant temperature (e.g., 25°C).

-

Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, 28 days), destructively sample the replicate jars for each time point. Store samples at -20°C prior to analysis.

-

Protocol 2: Analytical Quantification via HPLC-UV

-

Objective: To extract and quantify the concentration of 2,4-DB and its primary metabolite, 2,4-D, from soil samples over time.

-

Methodology:

-

Extraction: Weigh 20 g of the soil sample into a centrifuge tube. Add 40 mL of a suitable extraction solvent (e.g., acetonitrile or acidified methanol).[10] Shake vigorously on a mechanical shaker for 1 hour.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 8000 rpm for 15 minutes) to pellet the soil particles.

-

Concentration: Carefully transfer the supernatant to a flask. Concentrate the extract to near dryness using a rotary evaporator at 40°C.

-

Reconstitution: Redissolve the residue in a known small volume (e.g., 1-2 mL) of the HPLC mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

-

HPLC Analysis: Inject the sample into an HPLC system equipped with a C18 column and a UV detector set to an appropriate wavelength (e.g., 228-230 nm).[10]

-

Mobile Phase: A typical isocratic or gradient mobile phase would consist of an acetonitrile/water mixture, with the water acidified (e.g., with phosphoric acid to pH 2.5-3.0) to ensure the analytes are in their non-ionized form for good chromatographic retention.

-

Quantification: Calculate the concentrations of 2,4-DB and 2,4-D by comparing their peak areas to those of a multi-point calibration curve prepared from analytical standards.

-

-

Conclusion

The degradation of 2-(2,4-Dichlorophenoxy)butanoic acid in soil is a microbially-driven, two-stage process that mirrors the metabolic activation pathway in susceptible plants. The initial and rate-limiting step is the beta-oxidation of the butanoic acid side chain to form 2,4-D, which is then mineralized through the well-established tfd-gene mediated pathway. The efficiency of this entire process is highly dependent on a synergistic combination of favorable soil conditions and the presence of an adapted, active microbial community. For professionals in agronomy, environmental science, and drug development, a thorough understanding of these intricate interactions is essential for predicting the environmental fate of 2,4-DB, ensuring its judicious use, and developing effective bioremediation strategies for contaminated sites.

References

-